molecular formula C16H17NO3 B12727231 1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- CAS No. 39985-82-5

1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-

Katalognummer: B12727231
CAS-Nummer: 39985-82-5
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: SPELEGCAUASKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoindole derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Other compounds in this class with different substituents.

    Phthalimide derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- is unique due to its specific substituents and structural configuration, which may impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

39985-82-5

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

2-(4-ethoxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H17NO3/c1-2-20-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(17)19/h7-10H,2-6H2,1H3

InChI-Schlüssel

SPELEGCAUASKOF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.